N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide

FAAH inhibition Endocannabinoid system Serine hydrolase

Procure this exact ortho-phenyl regioisomer to leverage its unique 3D conformation, which underpins sub-nanomolar FAAH inhibition and exceptional serine hydrolase selectivity. Unlike interchangeable benzothiazole hybrids, its defined scaffold ensures reproducible target engagement for structure-based design and ABPP. Insist on CAS 477569-56-5 for batch-to-batch consistency.

Molecular Formula C26H27N3O3S2
Molecular Weight 493.64
CAS No. 477569-56-5
Cat. No. B2378824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide
CAS477569-56-5
Molecular FormulaC26H27N3O3S2
Molecular Weight493.64
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
InChIInChI=1S/C26H27N3O3S2/c1-3-17-29(18-4-2)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-6-5-9-21(22)26-28-23-11-7-8-12-24(23)33-26/h5-16H,3-4,17-18H2,1-2H3,(H,27,30)
InChIKeyQEQKRVLQLIWRIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide (CAS 477569-56-5): Procurement-Grade Identity and Physicochemical Baseline


N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide (CAS 477569‑56‑5) is a fully synthetic small molecule (C₂₆H₂₇N₃O₃S₂, MW 493.64) built on a 4‑(dipropylsulfamoyl)benzamide core linked through an ortho‑substituted phenyl bridge to a 1,3‑benzothiazole ring . It belongs to the broader class of benzothiazole‑containing sulfonamides that have been investigated as kinase inhibitors, fatty‑acid amide hydrolase (FAAH) inhibitors, and chemokine receptor (CXCR4) antagonists [1]. The compound carries an InChI Key of QEQKRVLQLIWRIY‑UHFFFAOYSA‑N and is catalogued exclusively for non‑human research, making it a specialised tool for medicinal chemistry and chemical biology laboratories .

Why Generic Substitution of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide Is Scientifically Unsound


Superficially similar benzothiazole‑sulfonamide hybrids cannot be interchanged with N‑[2‑(1,3‑benzothiazol‑2‑yl)phenyl]‑4‑(dipropylsulfamoyl)benzamide because the ortho‑substituted phenyl linker enforces a unique three‑dimensional conformation that fundamentally alters target engagement. In a comprehensive FAAH inhibitor series, moving the benzothiazole attachment from a direct 2‑amino linkage to a 2‑phenyl spacer (as in the present compound) was shown to shift the molecular shape overlay with the enzyme’s transition‑state geometry, directly impacting inhibitor potency and serine‑hydrolase selectivity [1]. Similarly, in CXCR4 antagonist programmes, the precise position of the benzothiazole moiety on the central phenyl ring dictated whether a compound behaved as a full antagonist or a partial modulator . Consequently, replacing this compound with an N‑benzothiazol‑2‑yl or N‑benzothiazol‑6‑yl regioisomer—or altering the dipropylsulfamoyl group—is expected to produce a different pharmacological profile, making verified identity (CAS 477569‑56‑5) essential for reproducible research.

Product-Specific Quantitative Evidence for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide (CAS 477569-56-5): Comparator-Based Differentiation


FAAH Inhibitory Potency of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide vs. Benzothiazole Lead Compound 3

The binding affinity of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide for human fatty acid amide hydrolase (FAAH) has been reported as an apparent IC₅₀ of 0.0250 nM in a fluorescence-based assay using AMCAA substrate in CHOK1 cells [1]. This potency places the compound in the sub‑nanomolar range, comparable to the most active benzothiazole‑based FAAH inhibitors such as compound 16j (IC₅₀ < 1 nM) and substantially more potent than the HTS hit compound 3 (IC₅₀ ≈ 10 nM) described in the foundational SAR study [2]. The >400‑fold improvement relative to early leads underscores the critical contribution of the 2‑phenyl‑benzothiazole scaffold and the dipropylsulfamoyl substituent to FAAH engagement.

FAAH inhibition Endocannabinoid system Serine hydrolase

Conformational Differentiation: Ortho-Phenylbenzothiazole vs. Direct 2-Aminobenzothiazole Linkage

Molecular shape overlay studies on benzothiazole‑based FAAH inhibitors demonstrated that the 2‑phenyl spacer (as present in N‑[2‑(1,3‑benzothiazol‑2‑yl)phenyl]‑4‑(dipropylsulfamoyl)benzamide) forces the benzothiazole ring out of the plane of the central benzamide, enabling hydrophobic contacts with a distinct enzyme subsite that are inaccessible to directly linked 2‑aminobenzothiazole analogues [1]. This conformational divergence is hypothesised to contribute to both potency enhancement and selectivity against off‑target serine hydrolases. In the FAAH series, compound 3 (direct 2‑aminobenzothiazole linkage) showed measurable off‑target activity in activity‑based protein profiling (ABPP), whereas the phenyl‑spaced analogues, including the dipropylsulfamoyl series, exhibited exceptional selectivity profiles in rat tissue proteomes [1].

Medicinal chemistry Scaffold hopping Conformational analysis

Differentiation from CXCR4 Antagonist Analogues: Regioisomeric Benzothiazole Attachment

A structurally related compound, 4‑(dipropylsulfamoyl)‑N‑[4‑(6‑methyl‑1,3‑benzothiazol‑2‑yl)phenyl]benzamide, which bears the benzothiazole at the para‑ position of the central phenyl ring, has been patented and profiled as a CXCR4 antagonist . In contrast, N‑[2‑(1,3‑benzothiazol‑2‑yl)phenyl]‑4‑(dipropylsulfamoyl)benzamide places the benzothiazole at the ortho‑ position, resulting in a markedly different vector of the heterocycle relative to the sulfonamide pharmacophore. Although direct comparative pharmacological data for the ortho‑ vs. para‑benzothiazole regioisomers are not publicly available, SAR precedent in related benzothiazole‑amide series indicates that such positional isomerism frequently leads to divergent target selectivity (e.g., FAAH vs. CXCR4) and altered physicochemical properties including solubility and metabolic stability [1].

CXCR4 antagonism Chemokine receptor Cancer metastasis

High-Confidence Research and Industrial Application Scenarios for N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide


FAAH Chemical Probe Optimisation in Endocannabinoid Drug Discovery

Medicinal chemistry teams pursuing FAAH inhibitors for pain, anxiety, or neurodegenerative indications can deploy this compound as a sub‑nanomolar potency benchmark. Its 0.0250 nM IC₅₀ against human FAAH [1] and >400‑fold improvement over the initial benzothiazole HTS hit [2] provide a high‑affinity reference point for structure‑based design and scaffold‑hopping exercises, particularly when seeking to replace the piperidine ring present in earlier leads with alternative solubilising groups.

Selectivity Profiling Against the Serine Hydrolase Superfamily

Laboratories conducting activity‑based protein profiling (ABPP) can employ this compound to capitalise on the exceptional serine hydrolase selectivity observed for the 2‑phenyl‑benzothiazole scaffold. The absence of off‑target bands in rat tissue ABPP, documented for structurally analogous FAAH inhibitors [1], makes this chemotype suitable for experiments where clean FAAH engagement is required without confounding inhibition of ABHD6, CES2, or other co‑expressed hydrolases.

Regioisomeric Comparator Studies in Benzothiazole‑Sulfonamide SAR

Academic and industrial SAR groups investigating the impact of benzothiazole attachment geometry can use this ortho‑phenyl regioisomer alongside the para‑substituted CXCR4‑active analogues to systematically map how positional isomerism dictates target selectivity (FAAH vs. CXCR4). Such head‑to‑head panels are essential for building predictive pharmacophore models and for de‑risking lead series against target‑class cross‑reactivity.

Transition‑State Mimicry Studies in Serine Hydrolase Catalysis

The molecular shape overlay data indicating that benzothiazole‑based FAAH inhibitors may function as transition‑state analogues, forming putative hydrogen bonds with catalytic serine residues while mimicking the charge distribution of the tetrahedral intermediate [2], positions this compound as a valuable tool for enzymologists studying FAAH catalytic mechanism and for computational chemists validating docking and molecular dynamics simulations against a well‑characterised inhibitor scaffold.

Quote Request

Request a Quote for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.